1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be used under anhydrous conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine (Et3N).
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-methylazetidine
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(trifluoromethyl)azetidine
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(fluoromethyl)azetidine
Comparison
Compared to similar compounds, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine may exhibit unique properties due to the presence of the difluoromethyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its efficacy in specific applications.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYYTMUFVWCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.